2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile
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Overview
Description
2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a methoxybenzoyl group attached to a thienyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile typically involves the reaction of 4-methoxybenzoyl chloride with 2-thiophenemethanol in the presence of a base such as pyridine. The resulting intermediate is then treated with a nitrile source, such as sodium cyanide, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group and the thienyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxybenzoyl and thienyl groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Methylbenzoyl)-2-thienyl]acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile: Contains a chlorine atom instead of a methoxy group.
2-[5-(4-Nitrobenzoyl)-2-thienyl]acetonitrile: Features a nitro group in place of the methoxy group.
Uniqueness
2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-11-4-2-10(3-5-11)14(16)13-7-6-12(18-13)8-9-15/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPNLJLNKZVUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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